Cas no 2610-63-1 (Carbamic acid,(3-methylphenyl)-, 1-methylethyl ester (9CI))

Carbamic acid,(3-methylphenyl)-, 1-methylethyl ester (9CI) structure
2610-63-1 structure
Product Name:Carbamic acid,(3-methylphenyl)-, 1-methylethyl ester (9CI)
Numero CAS:2610-63-1
MF:C11H15NO2
MW:193.242303133011
CID:278313
PubChem ID:75785
Update Time:2025-04-19

Carbamic acid,(3-methylphenyl)-, 1-methylethyl ester (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,(3-methylphenyl)-, 1-methylethyl ester (9CI)
    • propan-2-yl N-(3-methylphenyl)carbamate
    • AC1L2PID
    • AC1Q1QL2
    • AC1Q5XX0
    • Isopropyl m-tolylcarbamate
    • isopropyl N-(3-methylphenyl) carbamate
    • isopropyl N-(3-methylphenyl)-carbamate
    • isopropyl(3-methylphenyl)carbamate
    • m-tolyl-carbamic acid isopropyl ester
    • m-Tolyl-carbamidsaeure-isopropylester
    • NCIOpen2_001011
    • NSC83161
    • NSC 83161
    • DTXSID00180735
    • AI3-22236
    • ISOPROPYL (3-METHYLPHENYL)CARBAMATE
    • AKOS024334494
    • ISOPROPYL N-(M-TOLYL)CARBAMATE
    • CARBANILIC ACID, M-METHYL-, ISOPROPYL ESTER
    • SCHEMBL10192111
    • UNII-S41714S179
    • 2610-63-1
    • EINECS 220-029-4
    • S41714S179
    • Carbamic acid, (3-methylphenyl)-, 1-methylethyl ester
    • NSC-83161
    • NS00028030
    • Carbamic acid, N-(3-methylphenyl)-, 1-methylethyl ester
    • Inchi: 1S/C11H15NO2/c1-8(2)14-11(13)12-10-6-4-5-9(3)7-10/h4-8H,1-3H3,(H,12,13)
    • Chiave InChI: DFBONKKNEQNADO-UHFFFAOYSA-N
    • Sorrisi: O(C(NC1C=CC=C(C)C=1)=O)C(C)C

Proprietà calcolate

  • Massa esatta: 193.11035
  • Massa monoisotopica: 193.11
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 3
  • Complessità: 192
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3
  • Superficie polare topologica: 38.3A^2

Proprietà sperimentali

  • Densità: 1.082
  • Punto di ebollizione: 240.5°Cat760mmHg
  • Punto di infiammabilità: 99.3°C
  • Indice di rifrazione: 1.543
  • PSA: 38.33
  • LogP: 3.02490
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.